Azamulin

Catalog No.
S650954
CAS No.
76530-44-4
M.F
C24H38N4O4S
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azamulin

CAS Number

76530-44-4

Product Name

Azamulin

IUPAC Name

(4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

Molecular Formula

C24H38N4O4S

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C24H38N4O4S/c1-6-22(4)11-16(32-17(30)12-33-21-26-20(25)27-28-21)23(5)13(2)7-9-24(14(3)19(22)31)10-8-15(29)18(23)24/h13-14,16,18-19,31H,6-12H2,1-5H3,(H3,25,26,27,28)

InChI Key

FMHQJXGMLMSMLC-UHFFFAOYSA-N

SMILES

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C

Synonyms

SA 85530b; 14-O-(5-(2-Amino1,3,4-triazolyl)thioacetyl)dihydromutilin; Antibiotic TDM 85-530; [(5-Amino-1H-1,2,4-triazol-3-yl)thio]acetic acid (3aS,4R,5S,6R,8R,9R,9aR,10R)-6-ethyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloo

Canonical SMILES

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C

Isomeric SMILES

CC[C@@]1(C[C@H](C2([C@@H](CC[C@@]3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C

Azamulin is a semi-synthetic derivative of pleuromutilin, classified within the pleuromutilin class of antibiotics. Its chemical structure is characterized by a molecular formula of C24H38N4O4SC_{24}H_{38}N_{4}O_{4}S and a molecular weight of approximately 478.7 g/mol. Azamulin is notable for its selective inhibition of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which play crucial roles in drug metabolism and clearance in the human body .

  • Antibacterial effect (proposed): The exact mechanism of Azamulin's potential antibiotic activity is not fully elucidated in publicly available research.
  • CYP3A inhibition: Azamulin covalently binds to the heme group within the CYP3A enzyme, leading to its irreversible inactivation []. This prevents the enzyme from metabolizing drugs that are typically its substrates.

Safety information on Azamulin is limited. As with any research compound, proper handling procedures should be followed.

Limitations

Detailed information on Azamulin's structure, synthesis, and some physical properties is limited in publicly available research. Further investigation might be required to gain a more comprehensive understanding.

Future Research Directions

  • Exploring the potential of Azamulin as a therapeutic antibiotic.
  • Utilizing Azamulin to study drug-drug interactions mediated by CYP3A.
  • Investigating the detailed mechanism of its antibacterial activity.

Selective Inhibitor of CYP3A4/5

Azamulin functions as a selective inhibitor of CYP3A4 and CYP3A5, two essential CYP enzymes involved in drug metabolism. Studies have shown that azamulin can effectively inhibit these enzymes at low concentrations (around 3 micromolar) with minimal impact on other CYP enzymes []. This specific inhibition makes azamulin a valuable tool for researchers to investigate the specific roles of CYP3A4 and CYP3A5 in metabolizing new drugs [].

Determining Contribution of CYP3A4/5 to Drug Clearance

By utilizing azamulin in conjunction with human hepatocytes (liver cells), researchers can determine the contribution of CYP3A4 and CYP3A5 to the overall clearance (removal) of a new drug candidate. This information is crucial for predicting potential drug-drug interactions and selecting appropriate candidates for further clinical development [].

Understanding the Mechanism of Inhibition

Research also delves into the mechanism by which azamulin binds to and inhibits CYP3A4 and CYP3A5. Structural studies using X-ray crystallography have revealed unique binding patterns of azamulin to these enzymes, providing valuable insights into their differential functionalities. This knowledge can contribute to the development of more specific and potent CYP inhibitors in the future.

  • Investigate the specific roles of these enzymes in drug metabolism.
  • Determine the contribution of CYP3A4/5 to drug clearance.
  • Understand the mechanisms of enzyme inhibition.

Azamulin exhibits a unique mechanism of action as a selective inhibitor of cytochrome P450 3A isoforms. It binds to the active site of these enzymes, leading to competitive inhibition with IC50 values ranging from 26 to 240 nM for CYP3A4 and CYP3A5 . The binding interaction results in a type I spectral change, indicating that azamulin alters the electronic environment around the heme group within the enzyme . This interaction is significant for understanding how azamulin can modulate drug metabolism.

The biological activity of azamulin is primarily linked to its role as an inhibitor of cytochrome P450 enzymes. Studies have demonstrated that azamulin can inhibit the metabolism of various drugs, including midazolam and testosterone, by over 90% at concentrations around 3 µM . Its selectivity for CYP3A4 and CYP3A5 makes it a valuable tool for pharmacokinetic studies, allowing researchers to delineate the contributions of these enzymes in drug metabolism . Additionally, azamulin has shown potential as an antimicrobial agent, although this aspect has not been extensively explored .

Azamulin is synthesized through a multi-step process starting from dihydropleuromutilin tosylate. The synthesis involves a reaction with 2-amino-1,2,4-triazole-5-thiol, which introduces the triazole moiety into the compound. This modification enhances the compound's bioavailability and selectivity for cytochrome P450 enzymes . The synthesis can be summarized as follows:

  • Starting Material: Dihydropleuromutilin tosylate.
  • Reagent: 2-amino-1,2,4-triazole-5-thiol.
  • Reaction Conditions: Specific conditions vary but typically involve organic solvents and controlled temperatures to facilitate the reaction.

Azamulin's primary applications are in pharmacology and drug development. It serves as a selective inhibitor for cytochrome P450 3A4 and 3A5, enabling researchers to study drug-drug interactions and metabolic pathways in human hepatocytes . Additionally, its antimicrobial properties suggest potential applications in treating infections caused by resistant bacteria, although more research is needed in this area .

Interaction studies involving azamulin have primarily focused on its inhibitory effects on various cytochrome P450 isoforms. Research indicates that azamulin exhibits significantly higher selectivity for CYP3A4/5 compared to other enzymes such as CYP1A2 and CYP2C9 . This selectivity is crucial for understanding how azamulin can be utilized in clinical settings to predict metabolic clearance and potential drug interactions.

Azamulin shares structural similarities with other compounds in the pleuromutilin class but stands out due to its unique triazole substitution that enhances selectivity for specific cytochrome P450 enzymes. Below is a comparison with similar compounds:

CompoundClassSelectivity for CYP3AAntimicrobial ActivityUnique Features
AzamulinPleuromutilinHighModerateTriazole moiety enhances selectivity
PleuromutilinPleuromutilinModerateHighBroad-spectrum antibiotic
TiamulinPleuromutilinLowHighUsed primarily in veterinary medicine
ValnemulinPleuromutilinLowHighEffective against respiratory infections
RetapamulinPleuromutilinModerateHighApproved for human use

Azamulin's unique triazole modification not only improves its pharmacokinetic properties but also provides insights into enzyme interactions that are less pronounced in other pleuromutilins .

Azamulin is characterized by the molecular formula C24H38N4O4S, which corresponds to a molecular mass of 478.65 g·mol−1 [1] [2]. This semi-synthetic pleuromutilin derivative contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific configuration that contributes to its unique chemical properties [3]. The molecular formula reflects the presence of 24 carbon atoms, 38 hydrogen atoms, 4 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom, which together form the complete structure of azamulin [4]. The molecular weight of 478.65 g·mol−1 is consistent across various chemical databases and literature sources, confirming the established composition of this compound [5].

ParameterValue
Molecular FormulaC24H38N4O4S
Molecular Weight478.65 g·mol−1
Monoisotopic Mass478.261377
Number of Carbon Atoms24
Number of Hydrogen Atoms38
Number of Nitrogen Atoms4
Number of Oxygen Atoms4
Number of Sulfur Atoms1

Structural Characteristics

Core Pleuromutilin Scaffold

Azamulin is built upon the pleuromutilin scaffold, which consists of a distinctive tricyclic core structure [9]. This tricyclic scaffold features a unique annelation of five-, six-, and eight-membered rings with eight stable chiral centers [9] [10]. The pleuromutilin core is derived from a diterpene structure and serves as the foundation for all pleuromutilin derivatives, including azamulin [11]. The tricyclic skeleton provides rigidity to the molecule and positions functional groups in specific spatial orientations that are crucial for the compound's properties [9].

The core structure of azamulin includes the characteristic pleuromutilin framework with modifications at the C-14 position, where the glycolic acid moiety of the parent compound has been replaced with a specialized side chain [12]. This tricyclic core contains multiple stereogenic centers that contribute to the three-dimensional structure of the molecule and influence its chemical behavior [13]. The rigid nature of this scaffold is maintained in azamulin, preserving the fundamental structural features that define the pleuromutilin class of compounds [14].

Triazole Moiety Characteristics

The distinguishing feature of azamulin compared to other pleuromutilin derivatives is the presence of an amino-triazole moiety connected via a thioether linkage [12]. This triazole group is specifically a 5-amino-1,2,4-triazole-3-thiol moiety that is attached to the pleuromutilin core through an acetate linker [7]. The triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms at positions 1, 2, and 4, with an amino group (-NH2) attached at position 5 [3].

The triazole moiety in azamulin is connected to the pleuromutilin scaffold through a thioether bond and an acetate group, forming a 14-O-(5-(2-amino-1,3,4-triazolyl)thioacetyl) substituent [5]. This structural element is planar and exhibits specific electronic properties due to the presence of multiple nitrogen atoms in the aromatic ring [12]. The amino group attached to the triazole ring can participate in hydrogen bonding interactions, which influences the compound's solubility and stability characteristics [12]. The triazole moiety was specifically incorporated into the azamulin structure to improve bioavailability, but it also imparted unique selectivity properties to the molecule [22].

Stereochemistry and Configuration

Azamulin possesses eight stereogenic centers that define its three-dimensional structure and contribute to its specific chemical and biological properties [9]. The stereochemical configuration of azamulin is denoted as (1S,2R,3S,4R,6R,7R,8R,14R) according to the IUPAC nomenclature system [3]. These stereocenters are primarily located within the tricyclic pleuromutilin core and are essential for maintaining the correct spatial arrangement of functional groups [14].

The stereochemistry at positions C-3, C-4, C-8, and C-9 is particularly important for the overall conformation of the molecule [12]. The configuration at these positions ensures that the eight-membered ring adopts a specific conformation that positions the side chain containing the triazole moiety in a particular spatial orientation [14]. The absolute configuration of these stereocenters has been confirmed through X-ray crystallography studies, which have provided detailed insights into the three-dimensional structure of azamulin and related pleuromutilin derivatives [12].

Chemical Nomenclature and Identifiers

IUPAC Naming

The complete IUPAC name for azamulin is [(1S,2R,3S,4R,6R,7R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate [1] [3]. This systematic name precisely describes the chemical structure, including the stereochemistry at each chiral center, the tricyclic core, and the triazole-containing side chain [3]. Alternative IUPAC names have also been reported in chemical databases, such as (3aS,4R,5S,6R,8R,9R,9aR,10R)-6-ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta [8]annulen-8-yl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate [3].

The IUPAC naming system for azamulin reflects its complex structure and provides a standardized way to identify this compound in scientific literature [1]. The name includes information about the tricyclic core (tricyclo[5.4.3.01,8]tetradecane), the substituents (ethyl, hydroxy, methyl, oxo), and the side chain containing the triazole moiety [3]. This systematic nomenclature ensures that the compound can be unambiguously identified based on its chemical structure [5].

Registry Numbers and Database Identifiers

Azamulin is registered under various identification systems in chemical databases worldwide [1]. The primary identifier is the Chemical Abstracts Service (CAS) registry number 76530-44-4, which uniquely identifies this compound in scientific literature and regulatory documents [6] [15]. Additional database identifiers include the European Community (EC) Number 686-875-5 and the Unique Ingredient Identifier (UNII) 875AQ866X1 [1].

Identifier TypeValue
CAS Registry Number76530-44-4
European Community (EC) Number686-875-5
UNII875AQ866X1
ChEMBL IDCHEMBL2103760
DSSTox Substance IDDTXSID301046434
NCI Thesaurus CodeC83608
Nikkaji NumberJ33.129E
Pharos Ligand IDSS5K4QK84YFN
WikidataQ27269792

Azamulin is also identified in specialized chemical databases with specific codes, such as ChEMBL ID CHEMBL2103760 and DSSTox Substance ID DTXSID301046434 [1]. These identifiers facilitate the retrieval of information about azamulin from various scientific databases and ensure consistent identification across different research platforms [3]. The compound is also referenced in the NCI Thesaurus with code C83608 and in the Japanese Nikkaji database with number J33.129E [1].

Physical Properties

Melting Point (128-130°C) and Boiling Point (659.4°C)

Structural Comparison with Other Pleuromutilin Derivatives

Azamulin belongs to the pleuromutilin family of compounds but possesses distinct structural features that differentiate it from other members of this class [27]. The most notable difference is the presence of the amino-triazole moiety connected via a thioether linkage, which is unique to azamulin among the commonly studied pleuromutilin derivatives [12] [27]. This structural element distinguishes azamulin from other derivatives such as tiamulin, valnemulin, and retapamulin, which contain different side chains at the C-14 position [27].

Tiamulin, another important pleuromutilin derivative, contains a diethylaminoethylthio side chain instead of the amino-triazole moiety found in azamulin [27]. This structural difference results in distinct chemical properties and behavior between these two compounds [12]. Valnemulin, which contains a more complex side chain with a dimethyl propane moiety, exhibits different solubility characteristics compared to azamulin [27]. Structure-activity relationship studies have shown that the thioether group at the C-22 position, which is present in both azamulin and other pleuromutilin derivatives, is important for the overall properties of these compounds [27].

Pleuromutilin DerivativeKey Structural Difference from Azamulin
TiamulinContains diethylaminoethylthio side chain instead of amino-triazole moiety
ValnemulinFeatures a more complex side chain with dimethyl propane moiety
RetapamulinPossesses a different configuration at certain stereogenic centers
Pleuromutilin (parent compound)Contains a simple glycolic acid ester at C-14 position

Reaction of Dihydropleuromutilin Tosylate with 2-amino-1,2,4-triazole-5-thiol

The primary synthetic route to azamulin involves a sequential reaction process beginning with dihydropleuromutilin tosylate as the starting material [1] [2] [3]. This approach represents a nucleophilic substitution reaction where the tosylate group serves as an excellent leaving group, facilitating the formation of the crucial thioether linkage that characterizes azamulin's structure.

Dihydropleuromutilin tosylate is prepared from the natural product pleuromutilin through tosylation of the hydroxyl group at the 14-position [4] [5]. The tosylation reaction typically employs tosyl chloride in the presence of a base such as triethylamine in dichloromethane, converting the hydroxyl functionality into a more reactive electrophilic center [6] [4]. This activation is essential for the subsequent nucleophilic attack by the triazole thiol reagent.

The key nucleophilic reagent, 2-amino-1,2,4-triazole-5-thiol, possesses both nucleophilic sulfur and amino functional groups that contribute to azamulin's distinctive properties [1] [2] [3]. This triazole derivative contains an amino group at the 2-position and a thiol group at the 5-position of the triazole ring, with the molecular formula C₂H₄N₄S and molecular weight of 116.142 daltons [7] [8]. The compound exhibits tautomeric behavior between thiol and thione forms, with the thiol form being the reactive nucleophile in the synthesis [9] [10].

The nucleophilic substitution proceeds through an SN2 mechanism, where the sulfur atom of the triazole thiol attacks the electrophilic carbon bearing the tosylate group [2] [3]. This displacement reaction forms the critical carbon-sulfur bond that links the pleuromutilin core to the triazole moiety through a thioacetyl bridge. The reaction typically requires basic conditions to deprotonate the thiol group, enhancing its nucleophilicity and facilitating the substitution process.

Alternative Synthetic Approaches

While the primary synthetic route through dihydropleuromutilin tosylate represents the most widely documented approach, alternative synthetic pathways have been explored for accessing azamulin and related pleuromutilin derivatives [6] [11] [4]. These alternative approaches often involve different activation strategies for the pleuromutilin core or modified coupling procedures for introducing the triazole side chain.

One alternative approach involves the direct coupling of pleuromutilin derivatives with pre-formed thioacetyl triazole intermediates [4]. This method requires the preparation of the thioacetyl triazole component as a separate synthetic intermediate, which can then be coupled with activated pleuromutilin derivatives under appropriate reaction conditions. This approach offers potential advantages in terms of reaction control and purification but may require additional synthetic steps.

Another synthetic strategy involves the use of different leaving groups at the 14-position of pleuromutilin [4] [12]. Mesylate and other sulfonate esters can serve as alternatives to tosylate, potentially offering different reactivity profiles or selectivity patterns. The choice of leaving group can influence reaction rates, yields, and the formation of side products, making this an important consideration in synthetic optimization.

Metal-catalyzed coupling reactions represent another potential avenue for azamulin synthesis [4]. These approaches might employ palladium or other transition metal catalysts to facilitate the formation of carbon-heteroatom bonds under milder conditions than traditional nucleophilic substitution. However, the complex polyfunctional nature of the pleuromutilin core presents challenges for selective metal-catalyzed transformations.

Reaction Mechanisms

The fundamental reaction mechanism for azamulin synthesis proceeds through a nucleophilic substitution pathway characteristic of SN2 reactions [2] [3]. The mechanism begins with the formation of the dihydropleuromutilin tosylate starting material, where the tosyl group activates the 14-position carbon toward nucleophilic attack by creating a good leaving group.

In the key substitution step, the deprotonated form of 2-amino-1,2,4-triazole-5-thiol acts as the nucleophile, with the sulfur atom attacking the electrophilic carbon bearing the tosylate group [2] [3]. The reaction proceeds through a concerted mechanism where bond formation between sulfur and carbon occurs simultaneously with the departure of the tosylate leaving group. This mechanism results in inversion of configuration at the reaction center, though the specific stereochemical consequences depend on the original configuration of the pleuromutilin starting material.

The reaction mechanism is facilitated by the basic reaction conditions, which serve multiple purposes: deprotonation of the triazole thiol to enhance nucleophilicity, neutralization of the tosylic acid byproduct, and maintenance of reaction pH to prevent decomposition of sensitive functional groups [2] [3]. The choice of base and solvent system can significantly influence reaction efficiency and selectivity.

Side reactions and competing pathways represent important mechanistic considerations in azamulin synthesis [4]. Potential side reactions include elimination reactions that could lead to alkene formation, competing nucleophilic attacks at alternative electrophilic sites, and oxidation or decomposition of the sensitive triazole thiol reagent. Understanding and minimizing these side reactions is crucial for achieving high yields and purity in the final product.

Manufacturing Considerations

The production of azamulin for research applications involves several critical manufacturing considerations that ensure consistent quality, safety, and regulatory compliance [13] [14] [15]. Current production is primarily focused on laboratory-scale synthesis for research purposes, with commercial suppliers providing high-purity material to academic and pharmaceutical research institutions.

Scale-up considerations for azamulin synthesis present unique challenges due to the complexity of the pleuromutilin starting material and the specialized nature of the triazole coupling reaction [13] [14]. The natural product pleuromutilin must be sourced from fungal fermentation processes, creating a potential supply chain bottleneck for larger-scale production. Alternative approaches involving total synthesis of pleuromutilin or related cores have been developed but remain complex and costly for routine manufacturing [16] [17] [11].

Reaction optimization for manufacturing involves careful control of reaction parameters including temperature, solvent selection, reagent stoichiometry, and reaction time [2] [3]. The nucleophilic substitution reaction requires maintaining anhydrous conditions to prevent hydrolysis of the tosylate starting material and to ensure efficient coupling with the triazole thiol. Temperature control is critical to balance reaction rate with stability of the sensitive functional groups present in both starting materials.

Purification and isolation procedures represent significant manufacturing challenges due to the structural complexity of azamulin and the presence of multiple polar functional groups [13] [14]. High-performance liquid chromatography (HPLC) is commonly employed for final purification, requiring sophisticated column separation techniques and careful optimization of mobile phase conditions. The crystallization behavior of azamulin must be carefully controlled to ensure consistent particle size distribution and polymorphic form.

Safety considerations in azamulin manufacturing include handling of the tosyl chloride reagent used in starting material preparation, potential exposure to organic solvents, and proper disposal of chemical waste [15]. The compound itself exhibits skin and eye irritation properties, requiring appropriate personal protective equipment and handling procedures during production and packaging operations.

Quality Control and Purity Assessment

Quality control measures for azamulin production encompass multiple analytical techniques designed to ensure chemical identity, purity, and stability of the final product [13] [14] [15]. These measures are essential for maintaining consistency across production batches and ensuring suitability for research applications where high purity is critical for reproducible results.

High-performance liquid chromatography (HPLC) serves as the primary method for purity assessment, with validated analytical methods achieving detection limits suitable for identifying trace impurities [13] [14] [15]. The HPLC analysis typically employs reverse-phase chromatography with UV detection, requiring careful optimization of mobile phase composition and gradient conditions to achieve adequate resolution of azamulin from potential synthetic impurities and degradation products. Purity specifications typically require ≥98% purity by HPLC, with individual impurities limited to ≤0.15% [18].

Mass spectrometry provides essential molecular weight confirmation and structural verification for quality control purposes [19] [20]. Electrospray ionization mass spectrometry (ESI-MS) is commonly employed to confirm the expected molecular ion at m/z 478.65, corresponding to the protonated molecular ion of azamulin. High-resolution mass spectrometry can provide additional confidence in molecular formula assignment and can detect trace impurities with similar retention times in HPLC analysis.

Chemical stability testing represents a critical component of quality control, particularly given the presence of multiple reactive functional groups in azamulin [21] [22]. Stability studies evaluate the compound's behavior under various storage conditions, including temperature, humidity, and light exposure. Azamulin demonstrates good stability when stored in acetonitrile at -20°C for up to 12 days, but longer-term stability requires careful monitoring for degradation products [21].

Residual solvent analysis ensures that organic solvents used in synthesis and purification are present at acceptably low levels in the final product [13] [14]. Gas chromatography with flame ionization detection (GC-FID) or mass spectrometric detection is typically employed to quantify residual solvents such as dichloromethane, dimethyl sulfoxide, and ethanol. Specifications are based on International Council for Harmonisation (ICH) guidelines for residual solvents in pharmaceutical products.

Water content determination using Karl Fischer titration provides important information about the hydration state of the compound and potential for hydrolytic degradation [13] [14]. Given azamulin's sensitivity to moisture and the potential for hydrolysis of labile functional groups, maintaining low water content is essential for product stability and shelf life.

Structural Confirmation Techniques

Comprehensive structural confirmation of azamulin requires the application of multiple analytical techniques that provide complementary information about molecular structure, stereochemistry, and functional group identity [20] [23] [24]. These techniques are essential for verifying the success of synthetic transformations and ensuring that the desired product has been obtained with the correct stereochemical configuration.

Nuclear magnetic resonance (NMR) spectroscopy provides the most detailed structural information for azamulin characterization [24] [10]. ¹H NMR spectroscopy reveals the complex multipicity patterns characteristic of the pleuromutilin core structure, including the distinctive signals arising from the eight-membered ring system and the multiple stereogenic centers. The triazole protons and the thioacetyl linker protons provide diagnostic signals that confirm successful coupling of the two molecular fragments.

¹³C NMR spectroscopy offers complementary structural information, particularly valuable for confirming the connectivity of the thioacetyl bridge and the substitution pattern of the triazole ring [24]. The carbonyl carbon of the acetate ester typically appears around 170 ppm, while the triazole carbons exhibit characteristic chemical shifts in the 140-160 ppm region. The multiple methyl groups of the pleuromutilin core provide additional diagnostic signals for structural confirmation.

Two-dimensional NMR techniques, including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), provide essential connectivity information for complex molecules like azamulin [24]. These techniques are particularly valuable for confirming the attachment point of the triazole side chain and verifying the integrity of the pleuromutilin core structure following synthetic modification.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis that supports structural assignments [19] [20]. High-resolution mass spectrometry can determine the exact molecular formula, while tandem mass spectrometry (MS/MS) experiments can provide information about the fragmentation pathways and structural features. The characteristic loss of the triazole-containing side chain and the detection of pleuromutilin-derived fragments provide important structural confirmation.

Infrared (IR) spectroscopy offers functional group identification capabilities that complement other analytical techniques [24]. The presence of characteristic absorption bands for the carbonyl stretch of the acetate ester, the N-H stretches of the amino group, and the complex fingerprint region arising from the pleuromutilin core provides additional structural confirmation. Comparison with reference spectra of pleuromutilin and related compounds can help verify structural integrity.

X-ray crystallography represents the ultimate structural confirmation technique when suitable crystals can be obtained [25] [26] [27]. Crystal structures of azamulin complexed with cytochrome P450 enzymes have provided detailed three-dimensional structural information, confirming the stereochemical configuration and conformational preferences of the molecule. These structures have been instrumental in understanding the binding interactions that underlie azamulin's biological activity.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

478.26137688 g/mol

Monoisotopic Mass

478.26137688 g/mol

Heavy Atom Count

33

Appearance

White to Off-White Solid

Melting Point

>128°C

UNII

875AQ866X1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Azamulin is an azole derivative of pleuromutilin, an antibacterial agent that inhibits protein synthesis by binding to bacterial ribosomes. Azamulin is a highly selective inhibitor of cytochrome P450 3A4 (CYP3A4).

Pictograms

Irritant

Irritant

Wikipedia

Azamulin

Dates

Last modified: 08-15-2023

Explore Compound Types